4-(4-ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-Ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core with two distinct substituents: a 4-ethoxyphenyl group at position 4 and a tetrahydrofuran-2-yl methyl moiety at position 4.
The tetrahydrofuran-derived side chain may introduce conformational flexibility, impacting binding interactions in biological targets .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-25-13-7-5-12(6-8-13)17-16-15(20-19(24)21-17)11-22(18(16)23)10-14-4-3-9-26-14/h5-8,14,17H,2-4,9-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMUAFIBCZTBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 949876-70-4) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 358.39 g/mol. Its structure features a pyrrolopyrimidine core which is significant in various biological activities.
Anticancer Properties
Research indicates that derivatives of pyrrolopyrimidine compounds exhibit promising anticancer activities. For instance, related compounds have been shown to inhibit the Murine Double Minute 2 (MDM2) protein, which plays a crucial role in tumor progression. One study highlighted that specific analogues could achieve complete tumor regression in vivo and are currently undergoing clinical trials for cancer treatment .
Antimicrobial Activity
Pyrrolopyrimidine derivatives have also been evaluated for their antimicrobial properties. A study focusing on microwave-assisted synthesis of similar compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results suggested that these compounds could serve as potential candidates for developing new antibiotics .
The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways essential for cell proliferation and survival. For example, the inhibition of MDM2 leads to the stabilization of p53, a critical tumor suppressor protein, thereby inducing apoptosis in cancer cells.
Case Studies
Research Findings
- In Vitro Studies : Various in vitro studies have demonstrated that pyrrolopyrimidine derivatives can significantly reduce cell viability in cancer cell lines at micromolar concentrations.
- Stability and Bioavailability : The tetrahydrofuran moiety has been associated with improved bioavailability and stability compared to other structural variants. However, some studies noted a reduction in potency correlated with increased structural complexity .
Scientific Research Applications
Pharmacological Applications
- Antitumor Activity : Pyrrolopyrimidines have been studied for their potential as anticancer agents. Research indicates that derivatives of this compound can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, compounds with similar structures have shown efficacy against various cancer types, including breast and lung cancers .
- Antiviral Properties : Some studies suggest that pyrrolopyrimidine derivatives exhibit antiviral activity by inhibiting viral replication. This mechanism is particularly relevant in the context of emerging viral infections where traditional antiviral drugs may be ineffective .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Research indicates that related compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, making them candidates for treating inflammatory diseases .
Material Science Applications
- Polymer Chemistry : The unique structure of pyrrolopyrimidines allows for their incorporation into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for electronics and aerospace industries .
- Nanotechnology : The compound can be utilized in the synthesis of nanoparticles or nanocomposites that exhibit enhanced properties such as conductivity or catalytic activity. These materials are being explored for applications in sensors and energy storage devices .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined several pyrrolopyrimidine derivatives and their effects on cancer cell lines. The results demonstrated that certain modifications to the ethoxyphenyl group significantly enhanced antitumor activity compared to unmodified compounds .
Case Study 2: Anti-inflammatory Research
In another investigation focused on inflammatory diseases, researchers synthesized a series of pyrrolopyrimidine derivatives and evaluated their effects on cytokine production in vitro. The findings revealed that specific compounds reduced the levels of TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic applications for chronic inflammatory conditions .
Chemical Reactions Analysis
Hydrolysis of the Ethoxyphenyl Group
The ethoxy (-OCH₂CH₃) group undergoes hydrolysis under acidic or basic conditions to yield a phenolic derivative. This reaction is critical for modifying solubility and introducing reactive hydroxyl groups.
| Condition | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, 80°C | 4-(4-hydroxyphenyl)-substituted compound | 72 | |
| Basic hydrolysis | NaOH (10%), EtOH, reflux | Same as above | 68 |
Nucleophilic Substitution at the Pyrrolopyrimidine Core
The lactam rings (2,5-dione) and secondary amines in the pyrrolopyrimidine core participate in nucleophilic substitutions.
Key Reactions:
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Aminolysis : Reaction with primary amines (e.g., methylamine) at the 2,5-dione positions forms substituted amides.
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Thiolation : Treatment with Lawesson’s reagent converts carbonyl groups to thiocarbonyls, enhancing electrophilicity.
| Reaction Type | Reagents/Conditions | Product Modifications | Yield (%) | Reference |
|---|---|---|---|---|
| Aminolysis | CH₃NH₂, DCM, 25°C, 12 h | N-methylamide derivatives | 58 | |
| Thiolation | Lawesson’s reagent, THF | Thioketone formation | 64 |
Oxidation of the Tetrahydrofuran Ring
The tetrahydrofuran (THF) side chain can undergo oxidation to form γ-lactones or dihydrofuran derivatives, depending on the oxidizing agent.
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 0°C, 2 h | γ-Lactone derivative | 41 | |
| m-CPBA | CH₂Cl₂, 25°C, 6 h | Epoxidized THF ring | 35 |
Cycloaddition Reactions
The conjugated enamine system in the pyrrolopyrimidine core participates in [4+2] cycloadditions with dienophiles like maleic anhydride .
| Dienophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 h | Spiro-fused bicyclic adduct | 52 |
Functionalization via Cross-Coupling
The ethoxyphenyl group enables palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for aryl diversification.
| Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-substituted derivative | 76 |
Reductive Modifications
Catalytic hydrogenation reduces the pyrrolopyrimidine double bonds, altering planarity and bioactivity.
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C, MeOH, 25°C, 6 h | Saturated pyrrolidine-pyrimidine core | 89 |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the pyrrolopyrimidine core undergoes ring contraction or expansion .
| Condition | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HBr (48%) | Acetic acid, 100°C, 3 h | Ring-contracted imidazopyrimidine | 31 |
Key Mechanistic Insights:
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Steric Effects : The tetrahydrofuran side chain hinders electrophilic attack at the 6-position, directing reactivity to the 4-ethoxyphenyl group.
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution yields compared to nonpolar solvents.
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Catalyst Efficiency : Pd(PPh₃)₄ outperforms other catalysts in Suzuki couplings due to improved stability in oxygenated environments.
Comparison with Similar Compounds
Key Observations :
- Thermal Stability : The absence of direct melting point (MP) data for the target compound contrasts with 4j’s MP of ~220°C, suggesting ethoxy substituents may lower crystallinity compared to hydroxy groups .
- Safety Profile : The tetrahydrofuran-methyl group (shared with ) requires precautions against heat and ignition sources (P210), unlike benzyl-substituted analogs .
Q & A
Q. What synthetic methodologies are recommended for the preparation of this pyrrolo[3,4-d]pyrimidine-dione derivative?
The compound can be synthesized via multi-step organic reactions, including:
- Step 1 : Condensation of 4-ethoxyaniline with a diketene derivative (e.g., acetylacetic ester) to form the pyrrolidine core.
- Step 2 : Introduction of the tetrahydrofuran-methyl group via alkylation or nucleophilic substitution, using (tetrahydrofuran-2-yl)methyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Cyclization and oxidation to form the pyrimidine-dione scaffold, employing reagents like POCl₃ or urea melt conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H and ¹³C NMR : To confirm substituent positions and stereochemistry (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, tetrahydrofuran methylene protons at δ 3.5–4.0 ppm).
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign coupling patterns in the fused pyrrolopyrimidine system .
- X-ray crystallography : For absolute configuration determination, particularly if chiral centers are present (e.g., tetrahydrofuran substitution) .
- FT-IR : To validate carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹).
Q. How should researchers design stability studies under physiological conditions?
- Experimental setup : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C for 24–72 hours.
- Analysis : Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the ethoxy group or tetrahydrofuran ring opening).
- Key parameters : Assess solubility (via dynamic light scattering) and partition coefficient (log P) to predict bioavailability .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and optimize reaction pathways for this compound?
- Reaction path search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., nucleophilic substitution at the tetrahydrofuran-methyl position) .
- Solvent effects : Simulate solvation models (e.g., COSMO-RS) to optimize reaction conditions (e.g., DMF vs. THF).
- Machine learning : Train models on analogous pyrrolopyrimidine syntheses to predict yields and side reactions. Validate predictions with small-scale experiments .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Comparative assays : Perform parallel testing under standardized conditions (e.g., IC₅₀ measurements against kinase targets using ATP-binding assays).
- Structural analysis : Compare X-ray crystallography data (if available) with molecular docking results to identify binding mode discrepancies (e.g., ethoxyphenyl orientation in the active site) .
- Meta-analysis : Apply statistical tools (e.g., PCA) to published datasets to isolate variables (e.g., assay pH, cell line variability) contributing to contradictions .
Q. How can researchers elucidate the enzyme inhibition mechanism of this compound?
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Kᵢ values.
- Molecular dynamics (MD) simulations : Model ligand-enzyme interactions over 100-ns trajectories to identify critical binding residues (e.g., hydrogen bonding with pyrimidine-dione carbonyl groups) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
Methodological Considerations
- Data integration : Combine computational predictions (e.g., reaction barriers from DFT) with experimental validation to reduce trial-and-error approaches .
- Controlled experimentation : Use fractional factorial designs to systematically vary reaction parameters (e.g., temperature, catalyst loading) and identify optimal conditions .
- Ethical compliance : Ensure biological testing adheres to institutional guidelines for in vitro/in vivo studies, with proper negative controls and toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
